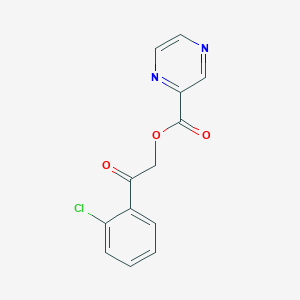![molecular formula C20H18N2OS B5877380 N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5877380.png)
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide, commonly known as DNTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNTB belongs to the class of thionaphthamides and is known for its unique properties, including its ability to act as a chromogenic reagent for the detection of thiol-containing compounds.
作用機序
The mechanism of action of DNTB involves the reaction of the thiol-containing compound with the carbonothioyl group of DNTB, resulting in the formation of a yellow-colored product. The reaction is believed to involve the formation of a thioester intermediate, which subsequently undergoes a nucleophilic attack by the thiol group of the thiol-containing compound, resulting in the formation of the yellow-colored product.
Biochemical and Physiological Effects
DNTB has been shown to have no significant biochemical or physiological effects in vitro or in vivo. However, its ability to detect thiol-containing compounds has significant implications in various fields, including biochemistry, pharmacology, and medicine.
実験室実験の利点と制限
One of the primary advantages of DNTB is its high specificity and sensitivity for the detection of thiol-containing compounds. DNTB is also relatively easy to synthesize and has a long shelf life. However, DNTB has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
将来の方向性
There are several future directions for the use of DNTB in scientific research. One potential application is in the detection of thiol-containing compounds in complex biological samples, such as blood and urine. DNTB can also be used to study the role of thiol-containing compounds in various biological processes, including enzymatic reactions, redox regulation, and signal transduction. Additionally, DNTB can be used to develop new drugs that target thiol-containing compounds, which have been implicated in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion
In conclusion, DNTB is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNTB is primarily used as a chromogenic reagent for the detection of thiol-containing compounds, which are important biomolecules that play a crucial role in various biological processes. DNTB has several advantages, including its high specificity and sensitivity for the detection of thiol-containing compounds, but also has some limitations, including its potential toxicity and the need for specialized equipment for its detection. There are several future directions for the use of DNTB in scientific research, including the detection of thiol-containing compounds in complex biological samples and the development of new drugs that target thiol-containing compounds.
合成法
The synthesis of DNTB involves the reaction of 2,5-dimethylaniline with carbon disulfide, followed by the reaction of the resulting intermediate with 1-naphthylamine. The final product is obtained through recrystallization from ethanol. The chemical structure of DNTB is shown below:
科学的研究の応用
DNTB has been widely used in scientific research due to its unique properties. One of the primary applications of DNTB is as a chromogenic reagent for the detection of thiol-containing compounds. Thiol-containing compounds are important biomolecules that play a crucial role in various biological processes, including enzymatic reactions, redox regulation, and signal transduction. The detection of thiol-containing compounds is, therefore, of great significance in various fields, including biochemistry, pharmacology, and medicine.
DNTB reacts with thiol-containing compounds to form a yellow-colored product, which can be easily detected using UV-Vis spectroscopy. The reaction between DNTB and thiol-containing compounds is highly specific and sensitive, making it an ideal tool for the detection of thiol-containing compounds in complex biological samples.
特性
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-13-10-11-14(2)18(12-13)21-20(24)22-19(23)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKNNWJDTSPSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)

![(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5877311.png)



![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)


![2-(4-methoxyphenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5877370.png)


![2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5877395.png)